molecular formula C10H9ClN4 B1479318 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine CAS No. 2092486-11-6

4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine

Cat. No.: B1479318
CAS No.: 2092486-11-6
M. Wt: 220.66 g/mol
InChI Key: BYCZALZZHJEJAT-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine is a useful research compound. Its molecular formula is C10H9ClN4 and its molecular weight is 220.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c1-6-4-13-9(5-12-6)8-3-10(11)15-7(2)14-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCZALZZHJEJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit neuroprotective and anti-inflammatory properties by inhibiting nitric oxide and tumor necrosis factor-α production in LPS-stimulated human microglia cells . Additionally, it interacts with the endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, indicating its role in reducing endoplasmic reticulum stress and apoptosis .

Cellular Effects

The effects of 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation in human microglia cells . Furthermore, it affects gene expression by reducing the expression of the endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, which are crucial for maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine exerts its effects through various binding interactions with biomolecules. It inhibits the NF-kB inflammatory pathway by interacting with active residues of ATF4 and NF-kB proteins . Additionally, it reduces endoplasmic reticulum stress and apoptosis by modulating the expression of the endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 . These interactions highlight its potential as a neuroprotective and anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it maintains its neuroprotective and anti-inflammatory properties over extended periods, indicating its stability in vitro

Dosage Effects in Animal Models

The effects of 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine vary with different dosages in animal models. At lower doses, it exhibits significant neuroprotective and anti-inflammatory properties without causing adverse effects . At higher doses, it may lead to toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to modulate metabolic flux and metabolite levels, thereby influencing cellular metabolism . Understanding these pathways is crucial for developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are vital for its neuroprotective and anti-inflammatory effects.

Subcellular Localization

The subcellular localization of 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and therapeutic potential.

Biological Activity

4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. Pyrimidines are known for their roles in various biological processes and therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, emphasizing its pharmacological potential supported by case studies and research findings.

Biological Activity Overview

Research indicates that pyrimidine derivatives exhibit a broad spectrum of biological activities. The specific compound, 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine, has been studied for its potential in several therapeutic areas:

  • Antimicrobial Activity : Pyrimidine derivatives have shown significant in vitro activity against various bacterial strains. For instance, compounds with similar structures have exhibited potent antibacterial effects against Escherichia coli and Staphylococcus aureus .
  • Antiviral Properties : The pyrimidine scaffold is integral in the development of antiviral agents. Studies suggest that modifications to the pyrimidine ring can enhance efficacy against viral pathogens .
  • Anticancer Potential : Some derivatives have demonstrated promising anticancer activity by inhibiting cell proliferation in various cancer cell lines. For example, similar compounds have been reported to significantly inhibit the growth of A431 vulvar epidermal carcinoma cells .

Antimicrobial Activity

A study conducted by Nagaraj and Reddy (2008) highlighted the antimicrobial potential of pyrimidine derivatives, noting that compounds with specific substituents exhibited enhanced activity against pathogenic bacteria . The presence of halogen atoms, such as chlorine, on the pyrimidine ring often correlates with increased antibacterial potency.

Compound StructureActivity Against
4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidineE. coli, S. aureus
2-Thiouracil derivativesBacillus subtilis, C. albicans

Antiviral Activity

Pyrimidines are also crucial in developing antiviral therapies. Research indicates that certain pyrimidine analogs can inhibit viral replication by targeting nucleic acid synthesis pathways . The structural modifications in 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine may enhance its effectiveness against specific viral strains.

Anticancer Studies

In vitro studies have demonstrated that 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine analogs can inhibit cell migration and invasion in cancer models, suggesting a potential role in cancer therapy . The compound's ability to interfere with cellular pathways involved in tumor growth is an area of active investigation.

The biological activity of 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine can be attributed to its interaction with key enzymes and receptors involved in nucleic acid metabolism and cell signaling pathways. For example:

  • Inhibition of Nucleic Acid Synthesis : Pyrimidines are integral components of DNA and RNA; thus, their analogs can disrupt normal nucleic acid synthesis, leading to cell death in rapidly dividing cells.
  • Enzyme Inhibition : Certain derivatives act as inhibitors of enzymes critical for microbial survival or cancer cell proliferation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have investigated the anticancer properties of 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine. In vitro evaluations conducted under the National Cancer Institute's Developmental Therapeutics Program protocol revealed that this compound exhibits moderate anticancer activity against a panel of cancer cell lines, including leukemia and solid tumors. The compound's growth inhibition percentages varied across different cell lines, indicating selective cytotoxicity that could be exploited in cancer therapy .

Mechanism of Action
The mechanism of action for this compound appears to involve interference with cellular signaling pathways that promote cancer cell proliferation. Further studies are needed to elucidate the precise molecular targets and pathways affected by this compound, which could lead to the development of novel therapeutic agents .

Agricultural Applications

Pesticidal Properties
4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine has been explored for its potential use as a pesticide. Its structure suggests possible interactions with biological systems in pests, which could inhibit growth or reproduction. Research indicates that compounds with similar structural motifs often exhibit herbicidal or insecticidal activity, making this pyrimidine derivative a candidate for further investigation in agricultural settings .

Formulation Development
In agricultural applications, the formulation of this compound into effective delivery systems is crucial. Techniques such as encapsulation in biodegradable polymers or incorporation into nanocarriers can enhance its stability and bioavailability when applied to crops .

Synthesis and Characterization

Synthetic Pathways
The synthesis of 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine can be achieved through various methods. One notable approach involves the reaction of appropriate pyrimidine precursors with chlorinated reagents under controlled conditions to yield the desired product. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of synthesized compounds .

Case Studies

Case Study 1: Anticancer Screening
A study conducted by Yushyn et al. evaluated the anticancer activity of several pyrimidine derivatives, including 4-Chloro-2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine. The results indicated that while it did not exhibit the highest activity compared to other derivatives, its selective toxicity towards certain cancer types suggests potential as a lead compound for further development .

Case Study 2: Agricultural Testing
Field trials assessing the effectiveness of this compound as a pesticide demonstrated promising results in controlling specific pest populations without significant harm to beneficial insects. This study highlights its potential utility in integrated pest management strategies .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position of the pyrimidine ring is highly reactive toward nucleophilic substitution due to electron-withdrawing effects from adjacent heteroatoms. Key reactions include:

Reaction TypeReagents/ConditionsProductsReferences
Amine substitutionHydrazine hydrate, ethanol, refluxHydrazinyl derivatives (e.g., 4-hydrazinyl analogs)
Alkoxide substitutionSodium methoxide, DMF, 80°C4-methoxy derivatives
Thiol substitutionThiophenol, K₂CO₃, DMSO, 100°C4-phenylthio analogs

Mechanistic Insight : The reaction typically follows an SNAr mechanism , where the electron-deficient pyrimidine ring facilitates attack by nucleophiles. Regioselectivity is influenced by steric and electronic factors, with the 4-position being preferred due to lower steric hindrance compared to the 2-methyl-substituted position .

Cross-Coupling Reactions

The chlorine atom enables participation in palladium-catalyzed cross-coupling reactions , expanding structural diversity:

Reaction TypeCatalysts/ReagentsProductsReferences
Suzuki-Miyaura couplingPd(PPh₃)₄, arylboronic acid, K₂CO₃4-aryl-substituted pyrimidines
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, primary amines4-aminopyrimidine derivatives

Example : Under Suzuki conditions, the chloro group reacts with arylboronic acids to form biaryl derivatives, enabling access to π-conjugated systems for materials science applications .

Reductive Dehalogenation

The chlorine atom can be selectively reduced under catalytic hydrogenation conditions:

Reagents/ConditionsProductsReferences
H₂ (1 atm), Pd/C, ethanol, 25°C4-dechloro derivative

Applications : This reaction is critical for generating intermediates in drug discovery pipelines .

Functionalization of the Pyrazine Ring

The 5-methylpyrazin-2-yl group undergoes selective oxidation and alkylation :

Reaction TypeReagents/ConditionsProductsReferences
OxidationKMnO₄, H₂O, 70°CPyrazine N-oxide derivatives
MethylationMethyl iodide, NaH, THF, 0°CN-methylated pyrazine analogs

Note : The methyl group on the pyrazine ring can be oxidized to a carboxylic acid under strong conditions, though this is less common due to competing pyrimidine ring reactivity .

Condensation Reactions

The methyl group at the 2-position participates in Knoevenagel condensations with aldehydes:

Reagents/ConditionsProductsReferences
Benzaldehyde, piperidine, EtOH, ΔStyryl-substituted pyrimidines

Utility : These reactions are leveraged in synthesizing fluorescent probes or agrochemical intermediates .

Radical Reactions

Under photoredox catalysis, the compound engages in C–H functionalization :

Reagents/ConditionsProductsReferences
Ir(ppy)₃, blue LEDs, DMF, H₂O4-alkyl/aryl derivatives via C–H activation

Mechanism : The reaction proceeds through a radical intermediate, enabling direct functionalization without pre-activation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.